7-Bromo-6-fluoroquinolin-4-ol

Beschreibung

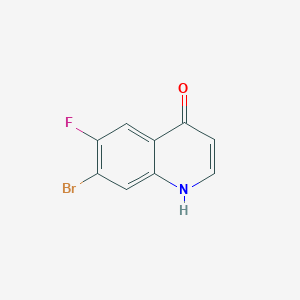

7-Bromo-6-fluoroquinolin-4-ol (CAS: 1443378-59-3) is a halogenated quinoline derivative with the molecular formula C₉H₅BrFNO and a molecular weight of 242.04 g/mol. Its structure features a quinoline backbone substituted with bromine at position 7, fluorine at position 6, and a hydroxyl group at position 4 . The compound’s InChIKey (FJYQHXHXHGYBAN-UHFFFAOYSA-N) and SMILES notation (C1=CC2=C(C(=C1Br)F)N=CC=C2O) further define its stereoelectronic properties, which are critical for interactions in biological or synthetic applications.

Stored under dry, room-temperature conditions, it is labeled with safety warnings (H302: harmful if swallowed) and handling precautions (P264: wash hands after use) .

Eigenschaften

IUPAC Name |

7-bromo-6-fluoro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO/c10-6-4-8-5(3-7(6)11)9(13)1-2-12-8/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHGEBHGAOEYHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C2C1=O)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-fluoroquinolin-4-ol typically involves the following steps:

Starting Material: The synthesis begins with a suitable quinoline derivative, such as 6-fluoroquinoline.

Hydroxylation: The hydroxyl group at the 4th position can be introduced through a hydroxylation reaction using reagents like sodium hydroxide or other suitable bases.

Industrial Production Methods

Industrial production of 7-Bromo-6-fluoroquinolin-4-ol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-6-fluoroquinolin-4-ol can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or primary amines under mild conditions.

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of 7-substituted-6-fluoroquinolin-4-ol derivatives.

Oxidation: Formation of 7-bromo-6-fluoroquinolin-4-one.

Reduction: Formation of 7-bromo-6-fluoroquinolin-4-amine or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Overview :

7-Bromo-6-fluoroquinolin-4-ol serves as a crucial intermediate in the synthesis of pharmaceutical compounds targeting bacterial and viral infections. Its structural properties allow it to interact effectively with biological targets.

Key Applications :

- Antibacterial Agents : The compound has demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. Research indicates that its derivatives can inhibit bacterial growth through mechanisms that disrupt cell wall synthesis or enzymatic activity.

- Antiviral Properties : Studies suggest that derivatives of this compound may inhibit viral replication by interfering with viral enzymes essential for their life cycles.

- Anticancer Research : There is ongoing research into its potential as an anticancer agent. Preliminary studies indicate that it can induce apoptosis in cancer cells by activating specific signaling pathways or generating reactive oxygen species (ROS) .

Biological Studies

Overview :

The compound's structural similarity to biologically active quinolines makes it suitable for enzyme inhibition studies and receptor binding analysis.

Mechanism of Action :

- The presence of bromine and fluorine enhances the compound's binding affinity to specific enzymes or receptors, allowing it to act as either an inhibitor or an agonist. This dual functionality can modulate various biological pathways, making it a versatile tool in pharmacological research .

Material Science

Overview :

In material science, 7-Bromo-6-fluoroquinolin-4-ol is explored for its potential applications in developing organic electronic materials and liquid crystals.

Applications :

- Organic Electronics : The compound's electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and solar cells. Its ability to form stable films and maintain conductivity under various conditions is particularly beneficial .

Agriculture

Overview :

Research is ongoing into the use of 7-Bromo-6-fluoroquinolin-4-ol and its derivatives as agrochemicals.

Potential Uses :

- Herbicides and Fungicides : The compound's efficacy against plant pathogens suggests its potential as a herbicide or fungicide. Studies are evaluating its effectiveness in controlling various agricultural pests while minimizing environmental impact .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antibacterial, antiviral, anticancer properties | Significant activity against E. coli and S. aureus; induces apoptosis in cancer cells |

| Biological Studies | Enzyme inhibition and receptor binding | Effective modulator of enzyme activity; potential therapeutic applications |

| Material Science | Development of organic electronic materials | Suitable for OLEDs and solar cells; maintains conductivity |

| Agriculture | Potential use as herbicides and fungicides | Effective against plant pathogens; ongoing evaluation |

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study demonstrated that 7-Bromo-6-fluoroquinolin-4-ol exhibited significant antibacterial activity with minimum inhibitory concentrations comparable to established antibiotics. This highlights its potential as a lead compound in developing new antibacterial agents.

-

Antiviral Research :

- Research indicated that derivatives of this compound effectively inhibit viral replication by targeting specific viral enzymes, showcasing its promise in antiviral drug development.

-

Cancer Cell Apoptosis Study :

- A notable study found that 7-Bromo-6-fluoroquinolin-4-ol could induce programmed cell death in cancer cell lines, suggesting mechanisms that involve ROS generation and activation of apoptotic pathways .

Wirkmechanismus

The mechanism of action of 7-Bromo-6-fluoroquinolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 7-Bromo-6-fluoroquinolin-4-ol with structurally analogous quinoline derivatives, focusing on molecular properties, substituent effects, and functional roles:

Key Comparative Insights:

This difference may influence pharmacokinetic properties, such as membrane permeability or target affinity . In DK-IV-22-1, the fused pyrazole ring and trifluoromethoxy group broaden its interaction profile, enabling selective binding to GABAA receptor subtypes .

Molecular Weight and Solubility: The higher molecular weight of DK-IV-22-1 (458.22 g/mol) correlates with reduced aqueous solubility, necessitating solvents like DMSO for biological assays. In contrast, 7-Bromo-6-fluoroquinolin-4-ol’s lower weight (242.04 g/mol) may favor solubility in polar aprotic solvents .

Synthetic Utility: 7-Bromo-6-fluoroquinolin-4-ol serves as a precursor for halogenated intermediates, while DK-IV-22-1 exemplifies advanced derivatives with tailored bioactivity. The bromine atom in both compounds facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .

Research Findings and Limitations

- Pharmacological Potential: While DK-IV-22-1 demonstrates subtype-selective GABAAR modulation, 7-Bromo-6-fluoroquinolin-4-ol’s direct biological activity remains underexplored in the provided evidence.

- Safety Profiles: 7-Bromo-6-fluoroquinolin-4-ol’s H302 warning underscores its toxicity upon ingestion, whereas safety data for 6-Bromo-2-Methylquinolin-4-ol are absent, highlighting a gap in comparative risk assessment .

Biologische Aktivität

7-Bromo-6-fluoroquinolin-4-ol is a quinoline derivative with the molecular formula C9H5BrFNO. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the realms of antibacterial and antiviral research. The presence of bromine and fluorine atoms in its structure enhances its reactivity, potentially leading to significant biological interactions.

Antimicrobial Properties

Research indicates that 7-Bromo-6-fluoroquinolin-4-ol exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness comparable to established antibiotics. For instance, studies have demonstrated its potential against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

The biological activity of 7-Bromo-6-fluoroquinolin-4-ol is largely attributed to its ability to inhibit key enzymes involved in bacterial metabolism. Specifically, it targets topoisomerases, which are essential for DNA replication and transcription. By binding to these enzymes, the compound prevents bacterial cell division and growth, leading to cell death.

Antiviral Activity

In addition to its antibacterial properties, 7-Bromo-6-fluoroquinolin-4-ol has shown promise as an antiviral agent. Preliminary studies suggest it may inhibit viral replication by interfering with viral polymerases or proteases, although further research is needed to elucidate the exact mechanisms involved .

Cytotoxicity and Selectivity

While evaluating the cytotoxic effects of 7-Bromo-6-fluoroquinolin-4-ol on human cell lines, researchers found that it exhibits selective toxicity towards cancer cells compared to normal cells. This selectivity is crucial for developing potential chemotherapeutic agents that minimize harm to healthy tissues while effectively targeting tumor cells .

Case Studies

- Antibacterial Efficacy : A study published in a peer-reviewed journal highlighted the compound's efficacy against multi-drug resistant strains of bacteria. In vitro tests revealed a minimum inhibitory concentration (MIC) in the low micromolar range, indicating strong antibacterial potential.

- Antiviral Studies : Another investigation focused on the compound's activity against influenza viruses. The results indicated that 7-Bromo-6-fluoroquinolin-4-ol significantly reduced viral titers in infected cell cultures, suggesting its potential as a therapeutic agent against viral infections.

- Cytotoxicity Profiles : A comprehensive analysis of cytotoxicity revealed that while the compound effectively kills cancer cells, it maintains a favorable safety profile for normal cells at therapeutic doses. This characteristic is essential for its development as an anticancer drug .

Comparative Analysis with Similar Compounds

The biological activity of 7-Bromo-6-fluoroquinolin-4-ol can be compared with other quinoline derivatives:

| Compound Name | Antibacterial Activity | Antiviral Activity | Cytotoxicity |

|---|---|---|---|

| 7-Bromo-6-fluoroquinolin-4-ol | High | Moderate | Selective |

| 6-Fluoroquinolin-4-ol | Moderate | Low | Non-selective |

| 7-Chloroquinolin-4-ol | Moderate | Low | Non-selective |

This table illustrates that 7-Bromo-6-fluoroquinolin-4-ol stands out due to its high antibacterial activity and selective cytotoxicity compared to its counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.